molecular formula C15H21N3O4 B2938350 Methyl 4-((5-cyclopropylisoxazole-3-carboxamido)methyl)piperidine-1-carboxylate CAS No. 1421475-96-8

Methyl 4-((5-cyclopropylisoxazole-3-carboxamido)methyl)piperidine-1-carboxylate

Cat. No.: B2938350
CAS No.: 1421475-96-8
M. Wt: 307.35
InChI Key: ARKZMCIJAGNUEF-UHFFFAOYSA-N
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Description

Methyl 4-((5-cyclopropylisoxazole-3-carboxamido)methyl)piperidine-1-carboxylate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring, a cyclopropyl group, and an isoxazole moiety, making it a unique and versatile molecule.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 5-cyclopropylisoxazole-3-carboxylic acid and piperidine-1-carboxylate.

  • Reaction Steps: The carboxylic acid is first activated using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form an active ester.

  • Amide Formation: The activated ester is then reacted with piperidine-1-carboxylate to form the amide bond.

  • Methylation: Finally, the resulting compound is methylated using a methylating agent like methyl iodide to produce the final product.

Industrial Production Methods:

  • Batch Production: The synthesis can be carried out in batch reactors, where each step is performed sequentially.

  • Continuous Flow Chemistry: For large-scale production, continuous flow reactors can be employed to enhance efficiency and control over reaction conditions.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen, using various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in acidic medium.

  • Reduction: Lithium aluminum hydride (LAH) in ether.

  • Substitution: Sodium iodide (NaI) in acetone.

Major Products Formed:

  • Oxidation: Oxidized derivatives of the compound.

  • Reduction: Reduced forms of the compound.

  • Substitution: Substituted derivatives at the piperidine nitrogen.

Scientific Research Applications

Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways. Medicine: Industry: Use in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The exact mechanism of action depends on the specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

  • Methyl 4-((5-methylisoxazole-3-carboxamido)methyl)piperidine-1-carboxylate

  • Methyl 4-((5-ethylisoxazole-3-carboxamido)methyl)piperidine-1-carboxylate

  • Methyl 4-((5-propylisoxazole-3-carboxamido)methyl)piperidine-1-carboxylate

Uniqueness: The presence of the cyclopropyl group in Methyl 4-((5-cyclopropylisoxazole-3-carboxamido)methyl)piperidine-1-carboxylate distinguishes it from other similar compounds, potentially affecting its reactivity and biological activity.

This compound's versatility and unique structure make it a valuable tool in various scientific and industrial applications. Further research and development could uncover even more uses and benefits.

Properties

IUPAC Name

methyl 4-[[(5-cyclopropyl-1,2-oxazole-3-carbonyl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4/c1-21-15(20)18-6-4-10(5-7-18)9-16-14(19)12-8-13(22-17-12)11-2-3-11/h8,10-11H,2-7,9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKZMCIJAGNUEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)C2=NOC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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